![molecular formula C17H15ClO4 B2855931 (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid CAS No. 937599-06-9](/img/structure/B2855931.png)
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, commonly known as BAMBA, is a synthetic compound that has garnered significant interest in the scientific community. The compound has shown potential in various research applications, including the development of new drugs and treatments for different diseases. In
Mecanismo De Acción
BAMBA exerts its effects through the inhibition of various pathways and enzymes in the body. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to inhibit the activation of hepatic stellate cells, which play a crucial role in liver fibrosis.
Biochemical and Physiological Effects:
BAMBA has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation and fibrosis in the liver, improve insulin sensitivity, and inhibit the growth of cancer cells. Additionally, it has been found to have antioxidant properties, which help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAMBA is its potential use in the development of new drugs and treatments for different diseases. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for further study. However, one of the limitations of BAMBA is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of BAMBA. One area of research could be the development of new drugs and treatments for liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis. Additionally, further study could be done to explore the potential use of BAMBA in the treatment of other diseases, such as cancer and diabetes. Finally, research could be done to improve the solubility of BAMBA, making it easier to work with in lab experiments.
Conclusion:
In conclusion, (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, or BAMBA, is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for further study in the development of new drugs and treatments for different diseases. While BAMBA has some limitations, such as its relatively low solubility in water, there are several future directions for its study, including the development of new treatments for liver diseases and the exploration of its potential use in the treatment of other diseases.
Métodos De Síntesis
BAMBA can be synthesized through a series of chemical reactions that involve the use of different reagents and catalysts. The synthesis process involves the reaction of 2-chloro-5-methoxybenzoic acid with benzyl bromide in the presence of cesium carbonate to form 4-(benzyloxy)-2-chloro-5-methoxybenzoic acid. This intermediate product is then subjected to a Wittig reaction with triethyl phosphonoacetate to form (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid.
Aplicaciones Científicas De Investigación
BAMBA has shown potential in various scientific research applications, including the development of new drugs and treatments for different diseases. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been studied for its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-5-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-21-15-9-13(7-8-17(19)20)14(18)10-16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRGLDPYVZYDBE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

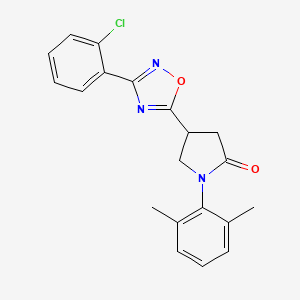
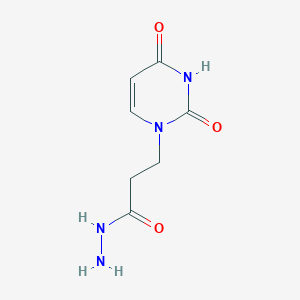
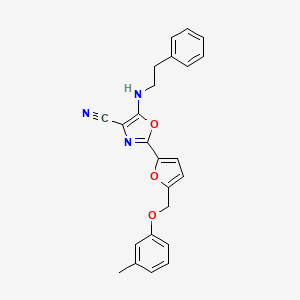
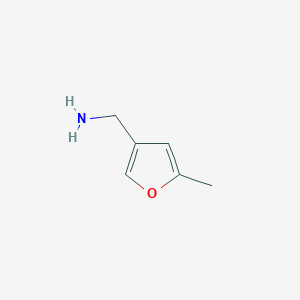
![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)
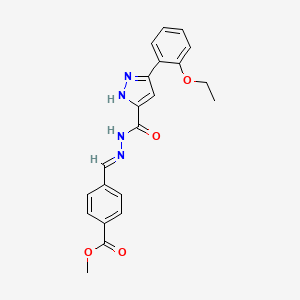
![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2855859.png)
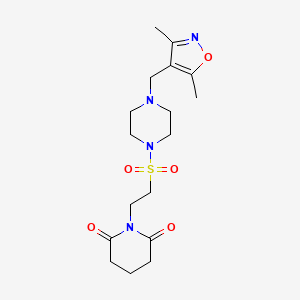
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2855864.png)
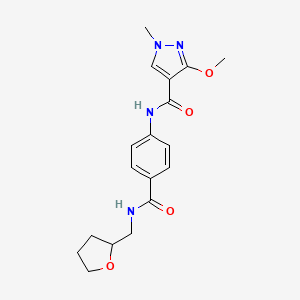
![5-fluoro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2855867.png)
![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2855870.png)